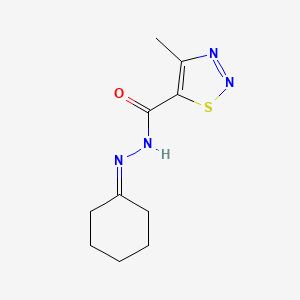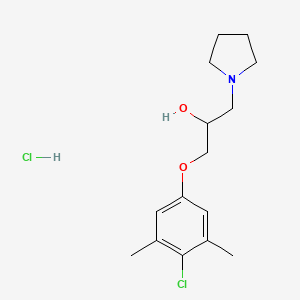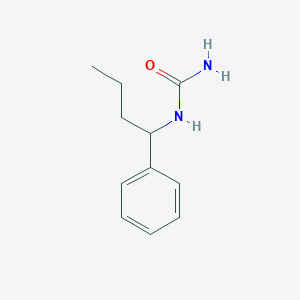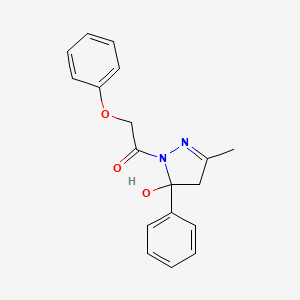
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide (CTC) is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. CTC has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide exerts its pharmacological effects through various mechanisms, including inhibition of protein synthesis, DNA damage, and induction of oxidative stress. It has been found to interact with various cellular targets, including ribosomes, DNA, and enzymes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to have antioxidant properties, which may contribute to its therapeutic potential in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide for laboratory experiments is its high purity and reliability as a source for research. It has also been found to have low toxicity, making it a safe compound for use in vitro and in vivo studies. However, one limitation of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide, including its potential as a therapeutic agent for various diseases, such as cancer, viral infections, and bacterial infections. Further studies are needed to elucidate the mechanisms of action of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide and its interactions with cellular targets. Additionally, research on the pharmacokinetics and bioavailability of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide may provide insights into its potential for clinical use. Overall, N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide is a promising compound with significant potential for drug development and scientific research.
Synthesis Methods
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide can be synthesized through a multistep process involving the reaction of cyclohexanone with thiosemicarbazide, followed by cyclization with phosphorus oxychloride and further reaction with methyl hydrazine. The synthesis of N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide has been optimized to achieve high yields and purity, making it a reliable source for research purposes.
Scientific Research Applications
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been found to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide has also been investigated for its ability to inhibit the growth of tumor cells and induce apoptosis, making it a potential treatment for cancer.
properties
IUPAC Name |
N-(cyclohexylideneamino)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-7-9(16-14-11-7)10(15)13-12-8-5-3-2-4-6-8/h2-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJYZCOPOFTFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NN=C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclohexylidene-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)
![2,2'-[[(2-furylmethyl)imino]bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4957804.png)


![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)




![(2-allyl-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4957888.png)
